benzoic acid;N-pyridin-2-ylbenzamide

Description

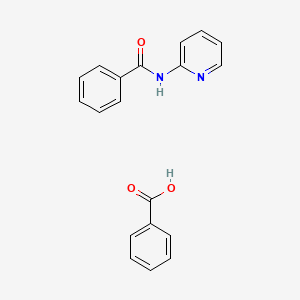

Benzoic Acid Benzoic acid (C₆H₅COOH) is a simple aromatic carboxylic acid widely used as a food preservative, pharmaceutical intermediate, and precursor in organic synthesis. Its structure comprises a benzene ring substituted with a carboxyl group (-COOH). The compound exhibits moderate solubility in water (1.7 g/L at 25°C) and high solubility in organic solvents, attributed to its hydrophobic aromatic ring and polar carboxyl group . Its extraction efficiency from aqueous solutions, such as in wastewater treatment, is notably high (>98% in <5 minutes) due to a large distribution coefficient (m) favoring membrane-phase dissolution .

N-Pyridin-2-ylbenzamide N-Pyridin-2-ylbenzamide (C₁₂H₁₀N₂O) is an amide derivative where a benzamide group is linked to a pyridin-2-yl moiety. This compound is structurally distinct from benzoic acid, replacing the carboxyl group with an amide (-CONH-) and introducing a nitrogen-containing heterocycle (pyridine).

Properties

CAS No. |

67707-63-5 |

|---|---|

Molecular Formula |

C19H16N2O3 |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

benzoic acid;N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C12H10N2O.C7H6O2/c15-12(10-6-2-1-3-7-10)14-11-8-4-5-9-13-11;8-7(9)6-4-2-1-3-5-6/h1-9H,(H,13,14,15);1-5H,(H,8,9) |

InChI Key |

GLMQCXCSNSCJNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;N-pyridin-2-ylbenzamide typically involves the condensation of benzoic acid with N-pyridin-2-ylamine. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, a green and highly efficient catalyst such as diatomite earth@IL/ZrCl4 under ultrasound irradiation can be used .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Benzoic acid;N-pyridin-2-ylbenzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid;N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Extraction Efficiency and Physicochemical Properties

Benzoic acid and its derivatives are often compared to structurally related organic acids (e.g., acetic acid, phenol) in separation processes. Key data from emulsion liquid membrane (ELM) extraction studies are summarized below:

| Compound | Distribution Coefficient (m) | Extraction Rate (Early Stage) | Effective Diffusivity (Order) |

|---|---|---|---|

| Benzoic acid | High | >98% in <5 minutes | 1st (Fastest) |

| Phenol | High | >98% in <5 minutes | 3rd (Slowest) |

| Acetic acid | Low | Slow (improves with time) | 2nd |

Key Findings :

- Benzoic acid and phenol exhibit rapid extraction due to high m values, reflecting their affinity for the membrane phase. Acetic acid’s lower m results in slower initial extraction but improves with prolonged contact due to pH-dependent conversion to non-transportable forms .

- Effective diffusivities follow benzoic acid > acetic acid > phenol, influenced by molecular size and solubility .

Structural and Functional Differences

| Parameter | Benzoic Acid | N-Pyridin-2-ylbenzamide | Similar Compounds (e.g., Acetophenone) |

|---|---|---|---|

| Functional Group | -COOH | -CONH-(pyridin-2-yl) | -COCH₃ (acetophenone) |

| Solubility in Water | Moderate (1.7 g/L) | Likely low (amide + pyridine) | Low (hydrophobic) |

| Bioactivity | Antimicrobial, preservative | Kinase inhibition (inferred) | Fragrance, solvent |

Key Insights :

- The pyridine ring contributes to π-π stacking interactions and basicity, differing from benzoic acid’s aromatic carboxylate chemistry .

Toxicity Profiles

Benzoic acid’s acute toxicity (oral LD₅₀ in mice) has been modeled via quantitative structure-toxicity relationships (QSTR) . Key parameters include:

- 0JA (zero-order connectivity index) : Correlates with hydrophobicity.

- 1JA (first-order connectivity index) : Reflects branching and substituent effects.

- JB (cross-factor) : Combines 0JA and 1JA, explaining 72% of LD₅₀ variability .

Comparison :

- N-Pyridin-2-ylbenzamide’s LD₅₀ data are unavailable, but its higher molecular weight and pyridine moiety likely alter toxicity. The amide group may reduce acute toxicity compared to carboxylates, though metabolic pathways (e.g., hydrolysis to benzoic acid) require study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.